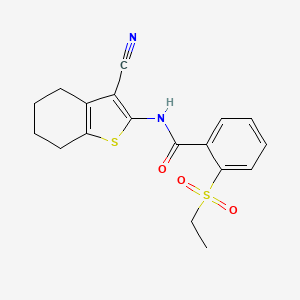

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a benzamide derivative featuring a 3-cyano-substituted tetrahydrobenzothiophene core linked to a 2-(ethanesulfonyl)benzamide group. The ethanesulfonyl group enhances electron-withdrawing properties, which may influence binding interactions in biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-25(22,23)16-10-6-4-8-13(16)17(21)20-18-14(11-19)12-7-3-5-9-15(12)24-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVFOYFUONNOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C23H24N4OS2

- Molecular Weight : 436.59 g/mol

- CAS Number : 443120-82-9

Synthesis

The synthesis involves multi-step organic reactions, typically starting with the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene with appropriate acyl chlorides under basic conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity of the final product .

This compound exhibits its biological effects primarily through the inhibition of specific kinases. Research indicates that it selectively inhibits JNK2 and JNK3 kinases, which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. The compound's unique binding mode allows it to form hydrogen bonds with the hinge region of the ATP-binding site in these kinases .

Therapeutic Applications

The compound has shown potential in various therapeutic areas:

- Cancer Treatment : Its ability to inhibit JNK pathways suggests a role in cancer therapy by modulating cell survival and apoptosis.

- Neurological Disorders : Given its action on kinases involved in neuronal signaling, it may also be explored for treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

- JNK Inhibition Study : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives were evaluated for their inhibitory effects on JNK2 and JNK3. Compounds 5a and 11a demonstrated potent inhibition with pIC50 values of 6.7 and 6.6 respectively against JNK3 .

- Cytotoxicity Assays : In vitro assays indicated that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through JNK pathway modulation .

Data Table: Biological Activity Overview

| Biological Activity | Target Kinase | pIC50 Value | Observations |

|---|---|---|---|

| Inhibition | JNK2 | 6.5 | Selective inhibition observed |

| Inhibition | JNK3 | 6.7 | Potent inhibitor; induces apoptosis |

| Cytotoxicity | Various Cancer Cell Lines | N/A | Induces apoptosis; effective in vitro |

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes linked to metabolic disorders. For instance, it shows promise as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes mellitus . This inhibition can help regulate blood sugar levels by delaying carbohydrate absorption.

Antimicrobial Properties

Preliminary studies have demonstrated antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) observed were lower than those of standard antibiotics, indicating a potential role in treating resistant infections .

Case Study 1: Anti-inflammatory Efficacy

In a controlled animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. This suggests its potential utility in inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. It was found to be more effective than certain standard chemotherapeutic agents in specific cancer types, highlighting its potential as an anticancer agent .

Case Study 3: Antimicrobial Activity

A study focused on the antimicrobial efficacy of the compound against various pathogens showed promising results. The compound exhibited lower MIC values than traditional antibiotics against resistant strains, suggesting its application in developing new antimicrobial therapies .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several derivatives, differing primarily in the substituents on the benzamide ring or the tetrahydrobenzothiophene core. Key analogs include:

Key Observations :

Crystallographic and Conformational Comparisons

Crystal structures of related benzamide derivatives reveal critical insights:

- N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (C22H19NO2S): Adopts a half-chair conformation in the cyclohexene ring. Intramolecular N–H⋯O hydrogen bond stabilizes the structure. Weak π-π stacking interactions (centroid separation: 3.90 Å) .

- Target Compound: The ethanesulfonyl group may introduce steric hindrance, altering packing interactions compared to non-sulfonylated analogs. Predicted to form stronger hydrogen bonds via the sulfonyl oxygen atoms.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(ethanesulfonyl)benzamide?

Methodological Answer: A multi-step synthesis is typically employed. First, the 2-aminothiophene core is prepared via cyclization of ketones with cyanothioacetamide derivatives. The ethanesulfonylbenzamide moiety is introduced via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine in dichloromethane. Post-reaction purification via column chromatography (e.g., 20% ethyl acetate in hexane) is critical to isolate the target compound .

Q. Q2. How is the compound purified and characterized post-synthesis?

Methodological Answer:

- Purification: Silica gel column chromatography (60–120 mesh) with gradient elution (e.g., hexane/ethyl acetate) is standard. Crystallization from solvents like dichloromethane/hexane yields high-purity crystals suitable for X-ray diffraction .

- Characterization: Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) for structural confirmation. SC-XRD data collection at 173 K with CuKα radiation (λ = 1.54184 Å) ensures precise bond-length and angle measurements .

Q. Q3. What spectroscopic features distinguish the benzothiophene and ethanesulfonyl groups?

Methodological Answer:

- ¹H NMR: The tetrahydrobenzothiophene core shows multiplet signals at δ 1.5–2.5 ppm (CH₂ groups). The cyano group (C≡N) absence of protons but influences neighboring deshielding.

- IR: Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- SC-XRD: The ethanesulfonyl group adopts a planar conformation with S–O bond lengths of ~1.43 Å, while the benzothiophene ring exhibits a half-chair conformation .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: SC-XRD analysis (e.g., using Agilent Eos Gemini diffractometers) provides unambiguous confirmation of:

- Ring conformations: The tetrahydrobenzothiophene ring adopts a half-chair or envelope conformation, with puckering parameters (e.g., Cremer-Pople) calculated via software like CrysAlis PRO .

- Intermolecular interactions: Weak C–H⋯π or π–π stacking (centroid distances ~3.9 Å) stabilize the crystal lattice. Intramolecular N–H⋯O hydrogen bonds (e.g., 2.1 Å) form S(6) ring motifs .

- Refinement: SHELXL-2018 refines anisotropic displacement parameters (ADPs) with R1 < 0.05 for high-resolution datasets. Constraints for H-atoms (riding model) are applied .

Q. Q5. What experimental strategies address discrepancies in biological activity data for structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., replacing ethanesulfonyl with benzoyl groups) using standardized assays (e.g., MTT for cytotoxicity). For example, pyrazine-2-carboxamide analogs show enhanced antibacterial activity due to increased π-stacking with DNA helicases .

- Docking studies: Use AutoDock Vina to model interactions with targets (e.g., ACE2 or RecBCD enzymes). Negative docking scores (e.g., −5.51 kcal/mol) correlate with inhibitory efficacy .

- Data normalization: Account for batch-to-batch variability in cell lines (e.g., MCF-7 vs. SF-268) by normalizing IC₅₀ values to reference compounds .

Q. Q6. How are reaction pathways optimized for regioselective heterocyclic derivatization?

Methodological Answer:

- Regioselective cyclization: Use polar aprotic solvents (e.g., DMF) to favor nucleophilic attack at the cyano group. For example, Gewald-type reactions with ethyl cyanoacetate yield 2-cyanobenzamide intermediates .

- Catalytic conditions: Pd/C or CuI accelerates cross-coupling for aryl substituents. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) .

- Monitoring: Thin-layer chromatography (TLC) with UV detection at 254 nm tracks reaction progress. Quenching with ice-water precipitates intermediates for HPLC purity checks .

Data Contradiction Analysis

Q. Q7. How to interpret conflicting results in crystallographic vs. solution-phase molecular geometries?

Methodological Answer:

- Dynamic vs. static structures: SC-XRD captures the lowest-energy conformation, while NMR (e.g., NOESY) detects dynamic equilibria in solution. For example, tetrahydrobenzothiophene rings may appear planar in crystals but exhibit puckering in solution .

- Solvent effects: Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering bond-length distributions compared to solid-state data. Computational methods (DFT at B3LYP/6-31G*) model solvent interactions .

Q. Q8. Why do biological assays show variability in IC₅₀ values for structurally similar compounds?

Methodological Answer:

- Membrane permeability: Ethanesulfonyl derivatives exhibit higher logP values (~2.5) than cyano analogs (~1.8), affecting cellular uptake. Use Caco-2 monolayer assays to quantify permeability .

- Metabolic stability: Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation of benzamide groups via amidase activity. Methylation of the benzothiophene NH group improves stability .

- Assay interference: The compound’s autofluorescence (λex/em = 350/450 nm) may distort fluorescence-based readouts. Validate results with luminescent assays (e.g., CellTiter-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.